molecular formula C9H10BrClFN B1378146 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1394041-95-2

7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1378146
M. Wt: 266.54 g/mol
InChI Key: PQPDPAVGKHGJNI-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydroisoquinoline is a pharmaceutical intermediate . It is a part of a large group of natural products known as isoquinoline alkaloids, in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular formula of 7-Bromo-1,2,3,4-tetrahydroisoquinoline is C9H10BrN . The SMILES string representation is Brc1ccc2CCNCc2c1 .


Physical And Chemical Properties Analysis

7-Bromo-1,2,3,4-tetrahydroisoquinoline is a solid substance . It is insoluble in water .

Scientific Research Applications

Neuropharmacological Applications

  • Anticonvulsant Agent : N-substituted 1,2,3,4-tetrahydroisoquinolines, structurally related to 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline, have been synthesized and evaluated for their anticonvulsant properties. Compounds in this class have shown significant activity against audiogenic seizures in animal models, with one derivative demonstrating potency comparable to talampanel, a known noncompetitive AMPA receptor modulator used in anticonvulsant therapy Gitto et al., 2006.

Cardiovascular Research

  • "Funny" If Current Channel Inhibitor : Derivatives containing the tetrahydroisoquinoline skeleton have been investigated for their potential in treating cardiovascular conditions. One such compound, YM758, was found to accumulate and retain long-term in the eyeballs and thoracic aorta of rats, suggesting its utility in cardiovascular research, particularly for conditions like stable angina and atrial fibrillation Umehara et al., 2009.

Potential Anti-Coccidial Applications

  • Halofuginone Hydrobromide Synthesis : Research into the synthesis of halofuginone hydrobromide, a compound effective against various species of Eimeria in poultry, involves intermediates structurally related to 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline. This work highlights the potential of such compounds in the development of effective anti-coccidial drugs Zhang et al., 2017.

Safety And Hazards

The safety information available indicates that 7-Bromo-1,2,3,4-tetrahydroisoquinoline is classified under Acute Tox. 4 Oral hazard classification . The signal word is “Warning” and it has the GHS07 pictogram . It should be stored in a cool, dry place in a tightly closed container and is incompatible with oxidizing agents .

properties

IUPAC Name

7-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPDPAVGKHGJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

1394041-95-2
Record name 7-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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